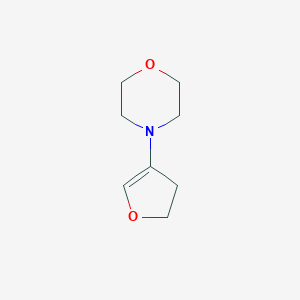

4-(4,5-Dihydrofuran-3-yl)morpholine

Description

Properties

CAS No. |

106183-61-3 |

|---|---|

Molecular Formula |

C8H13NO2 |

Molecular Weight |

155.19 g/mol |

IUPAC Name |

4-(2,3-dihydrofuran-4-yl)morpholine |

InChI |

InChI=1S/C8H13NO2/c1-4-11-7-8(1)9-2-5-10-6-3-9/h7H,1-6H2 |

InChI Key |

YTOHRPPORLQVRI-UHFFFAOYSA-N |

SMILES |

C1COC=C1N2CCOCC2 |

Canonical SMILES |

C1COC=C1N2CCOCC2 |

Synonyms |

Morpholine, 4-(4,5-dihydro-3-furanyl)- |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 4-(4,5-Dihydrofuran-3-yl)morpholine

Title: Stereoelectronic Architecture and Synthetic Utility of 4-(4,5-Dihydrofuran-3-yl)morpholine: A Technical Guide

Executive Summary In the landscape of advanced heterocyclic synthesis, enamines serve as indispensable nucleophilic building blocks. Among these, 4-(4,5-dihydrofuran-3-yl)morpholine (CAS: 106183-61-3) stands out as a highly specialized, electron-rich β -oxygenated enamine[1]. Derived from the condensation of dihydrofuran-3(2H)-one and morpholine, this compound is engineered to functionalize tetrahydrofuran scaffolds and construct complex polycyclic systems, such as azulenofurans[2]. This whitepaper provides a comprehensive analysis of its physicochemical properties, stereoelectronic dynamics, and field-proven protocols for its synthesis and application.

Physicochemical Profile and Structural Identity

Understanding the baseline properties of 4-(4,5-dihydrofuran-3-yl)morpholine is critical for predicting its phase behavior and hydrolytic stability during experimental workflows. The table below synthesizes its core quantitative data[3],[4].

| Property | Value | Scientific Implication |

| Chemical Name | 4-(4,5-Dihydrofuran-3-yl)morpholine | Indicates a C2=C3 double bond in the furan ring. |

| CAS Registry Number | 106183-61-3 | Unique identifier for structural validation[1]. |

| Molecular Formula | C₈H₁₃NO₂ | Defines the stoichiometry for downstream reactions[4]. |

| Molecular Weight | 155.19 g/mol | Used for precise molar equivalent calculations[4]. |

| Precursor Ketone | Dihydrofuran-3(2H)-one | The electrophilic core prior to amination[3]. |

| Topological Polar Surface Area | ~21.7 Ų | Suggests moderate polarity; soluble in most organic solvents. |

| Stability Profile | Hydrolytically Labile | Requires anhydrous storage to prevent reversion to the ketone. |

Stereoelectronic Dynamics: The Push-Pull System

The reactivity of 4-(4,5-dihydrofuran-3-yl)morpholine is dictated by a stereoelectronic "push-pull" mechanism. Unlike simple aliphatic enamines, this molecule features an oxygen atom embedded within the ring, directly adjacent to the enamine double bond.

The morpholine nitrogen acts as a strong +M (mesomeric) electron donor, pushing its lone pair into the π -system. Simultaneously, the furan oxygen exerts a −I (inductive) pull while also participating in resonance. This orbital overlap raises the energy of the Highest Occupied Molecular Orbital (HOMO), localizing the electron density almost exclusively at the C2 position. Consequently, C2 becomes a highly reactive, "soft" nucleophilic center, primed for Michael additions and cycloadditions.

Caption: Stereoelectronic push-pull dynamics dictating nucleophilic activation at the C2 position.

Self-Validating Synthesis Protocol

The synthesis of this enamine relies on the acid-catalyzed condensation of dihydrofuran-3(2H)-one with morpholine. As a Senior Application Scientist, I mandate protocols that are self-validating—meaning the reaction setup inherently provides real-time feedback on its progress.

Causality of Reagent Selection: Morpholine is specifically chosen over pyrrolidine. While pyrrolidine forms more reactive enamines, they are prone to causing undesired resinous polymerization during subsequent complex cycloadditions. Morpholine strikes the optimal balance between nucleophilic activation and structural stability[2].

Step-by-Step Methodology:

-

Reaction Assembly: In a flame-dried 250 mL round-bottom flask, dissolve 10.0 mmol of dihydrofuran-3(2H)-one[3] in 50 mL of anhydrous toluene. Add 12.0 mmol (1.2 eq) of morpholine, followed by 0.5 mmol (5 mol%) of p-Toluenesulfonic acid (pTSA) as the catalyst.

-

Azeotropic Dehydration (The Driving Force): Attach a Dean-Stark trap filled with toluene, topped with a reflux condenser. Heat the mixture to reflux (~110 °C).

-

Self-Validation: The reaction generates exactly 1 equivalent of water. The visual accumulation of ~0.18 mL of water in the Dean-Stark trap confirms 100% theoretical conversion.

-

-

In-Process Analytical Control: Withdraw a 0.1 mL aliquot, evaporate the solvent, and perform FTIR analysis.

-

Validation: The complete disappearance of the intense ketone carbonyl stretch ( νC=O ~1750 cm⁻¹) and the emergence of the enamine double bond stretch ( νC=C ~1650 cm⁻¹) confirms structural conversion.

-

-

Isolation via Vacuum Distillation: Cool the mixture, neutralize the pTSA with anhydrous K₂CO₃, and filter. Remove toluene under reduced pressure. Purify the crude enamine via fractional vacuum distillation.

-

Causality: Standard silica gel chromatography must be avoided. The acidic nature of silica will rapidly hydrolyze the enamine back to the starting ketone.

-

Advanced Synthetic Applications: [8+2] Cycloadditions

The primary utility of 4-(4,5-dihydrofuran-3-yl)morpholine lies in its ability to act as a robust nucleophile in complex ring-forming reactions. A premier example is its use in the synthesis of azulenofuran derivatives[2].

When this enamine is reacted with 2H-cyclohepta[b]furan-2-ones (a class of electron-deficient troponoids), it undergoes a highly regioselective [8+2] cycloaddition. The morpholine enamine attacks the electrophilic core of the tropone derivative. Following the initial carbon-carbon bond formation, a cascade cyclization and subsequent elimination of the morpholine moiety occur, yielding a stable dihydroazulenofuran scaffold[2]. This methodology is critical for drug discovery programs targeting novel polycyclic aromatic hydrocarbons.

Caption: Workflow detailing the synthesis of the enamine and its subsequent [8+2] cycloaddition.

Handling, Stability, and Storage Protocols

To maintain the scientific integrity of 4-(4,5-dihydrofuran-3-yl)morpholine, rigorous storage conditions must be enforced:

-

Hydrolytic Lability: As an O,N-acetal-like structure, it is exquisitely sensitive to moisture and trace acids. Exposure to ambient humidity will result in rapid hydrolysis.

-

Storage Environment: Must be stored under a strict inert atmosphere (Argon or N₂) at sub-ambient temperatures (-20 °C).

-

Handling: All transfers should be conducted using Schlenk line techniques or within a nitrogen-filled glovebox to preserve the reactive C=C double bond.

References

- GuideChem - Morpholine, 4-[2-furanyl(phenylthio)methyl]- 124876-89-7 wiki (Contains CAS 106183-61-3 cross-reference data). GuideChem.

- MDPI - Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. Molecules.

- ChemSrc - Dihydrofuran-3(2H)-one | CAS#:22929-52-8. ChemSrc Database.

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of Dihydrofuran-Derived Enamines

Abstract

Dihydrofuran-derived enamines are pivotal intermediates in modern organic synthesis and drug discovery, prized for their unique reactivity and role as versatile building blocks.[1][2] Their utility, however, is intrinsically linked to their thermodynamic stability, which dictates product distributions, reaction feasibility, and shelf-life. This guide provides a comprehensive exploration of the core principles governing the stability of these enamines. We will delve into the structural and environmental factors that influence isomeric and tautomeric equilibria, present robust experimental and computational methodologies for their assessment, and discuss the profound implications for researchers in synthetic chemistry and pharmaceutical development.

Introduction: The Strategic Importance of Stability

Enamines, characterized by a nitrogen atom connected to a double bond, are highly valuable synthetic intermediates.[1] Specifically, those derived from dihydrofuran scaffolds are integral to the synthesis of complex heterocyclic systems found in numerous biologically active compounds and natural products.[3] Their role in the pharmaceutical industry is significant, contributing to the synthesis of drugs by enhancing properties like solubility and bioavailability.[4]

The thermodynamic stability of an enamine determines its propensity to exist in a particular isomeric form at equilibrium. This is not merely an academic curiosity; it has direct, practical consequences. In a synthetic context, reactions are often run under conditions that favor the formation of the most stable, or "thermodynamic," product.[5][6] Understanding the factors that stabilize one isomer over another allows chemists to strategically design reaction conditions (e.g., temperature, solvent) to maximize the yield of a desired product.[7] For drug development professionals, the stability of an enamine intermediate can impact the robustness of a synthetic route, its scalability, and the impurity profile of the final active pharmaceutical ingredient (API).

This guide will systematically dissect the concept of thermodynamic stability as it applies specifically to dihydrofuran-derived enamines, providing both foundational knowledge and actionable, field-proven insights.

Foundational Principles: Factors Governing Thermodynamic Stability

The stability of a dihydrofuran-derived enamine is not a single, fixed property but rather a dynamic equilibrium influenced by a delicate interplay of electronic and steric effects. This equilibrium primarily involves two key phenomena: regioisomerism of the double bond and imine-enamine tautomerism .

Regioisomeric Stability: The Less Substituted Enamine Anomaly

In classical alkene chemistry, Zaitsev's rule predicts that the more substituted alkene is the more thermodynamically stable product. However, for enamines derived from cyclic ketones, this is often reversed. The thermodynamically favored isomer is frequently the one with the less substituted double bond.[8]

This counterintuitive outcome arises from the need to maximize the stabilizing p-π conjugation between the nitrogen lone pair and the C=C double bond. For this overlap to be effective, the nitrogen atom and the three atoms attached to it must be as coplanar as possible with the double bond. In the more substituted isomer, steric hindrance between the nitrogen's substituents and the substituents on the double bond can force the nitrogen group out of planarity, disrupting this crucial conjugation.[9][10] The less substituted isomer, by minimizing these steric clashes, allows for better orbital overlap and is therefore often the more stable thermodynamic product.[8]

Key Factors Influencing Regioisomeric Equilibrium:

-

Steric Bulk of the Amine: Larger, bulkier secondary amines (e.g., diethylamine) will more strongly favor the formation of the less substituted enamine to avoid steric strain.[10] Conversely, less hindered amines like dimethylamine may show a smaller preference.[10]

-

Ring Size and Conformation: The conformational constraints of the dihydrofuran ring play a role. Five-membered rings, like dihydrofuran, have specific torsional strains that influence the stability of exocyclic double bonds.

-

Substitution on the Dihydrofuran Ring: Substituents on the dihydrofuran ring itself can introduce additional steric or electronic effects, further influencing the isomeric ratio.

Imine-Enamine Tautomerism

Imines containing an α-hydrogen can exist in equilibrium with their enamine tautomers.[11] This is a critical consideration, as the imine and enamine forms have distinct reactivities.

Caption: General equilibrium between imine and enamine tautomers.

Generally, for simple acyclic systems, the imine form is thermodynamically more stable than the enamine form due to the greater strength of the C=N bond compared to the C=C bond.[12] However, several factors can shift the equilibrium to favor the enamine:

-

Conjugation: If the C=C bond of the enamine is part of a larger conjugated system (e.g., with an aromatic ring or a carbonyl group), the enamine form can be significantly stabilized.[13]

-

Substitution: Electron-donating groups on the nitrogen and electron-withdrawing groups on the β-carbon of the enamine can stabilize the enamine form through a "push-pull" effect.

-

Solvent Effects: Polar solvents can influence the tautomeric equilibrium. For some heterocyclic systems, polar solvents have been shown to stabilize the enamine form more than the imine form.[14] Computational studies have confirmed that increasing solvent polarity can increase the relative stability of the enamine tautomer.[15]

Experimental and Computational Assessment of Stability

Determining the thermodynamic stability of dihydrofuran-derived enamines requires a combination of rigorous experimental techniques and powerful computational modeling.

Spectroscopic Analysis: A Window into Equilibrium

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive tool for identifying and quantifying isomeric mixtures in solution.[16]

Key NMR Observables:

-

¹H NMR: The chemical shifts of vinylic protons are highly informative. Protons on the double bond of the less substituted isomer often appear at a different chemical shift than those of the more substituted isomer.[10] Integration of these distinct signals allows for the direct calculation of the isomer ratio at equilibrium.

-

¹³C NMR: The chemical shifts of the sp²-hybridized carbons of the double bond provide a clear fingerprint for each isomer. This can be particularly useful when proton signals overlap.[17]

-

2D NMR Techniques: Techniques like COSY, HSQC, and HMBC can be used to definitively assign all proton and carbon signals, confirming the structure of each isomer present in the mixture.[18]

Table 1: Representative ¹H NMR Data for Enamine Isomers

| Isomer Type | Key Proton Signal | Typical Chemical Shift (ppm) | Coupling Constants (J, Hz) |

|---|---|---|---|

| Less Substituted | Vinylic C-H | 4.0 - 5.5 | Varies |

| More Substituted | Vinylic C-H or Allylic CH₃ | 4.5 - 6.0 or 1.6 - 2.0 | Varies |

| E/Z Isomers | Vinylic C-H | Varies | Jtrans ≈ 12-18 Hz, Jcis ≈ 6-12 Hz[18] |

Experimental Protocol: Determining Thermodynamic Ratio via Equilibration

This protocol describes a self-validating system to determine the thermodynamically controlled isomer ratio of an enamine formed from a substituted dihydrofuran-2-one.

Objective: To establish the equilibrium ratio of enamine regioisomers under thermodynamically controlled conditions.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine the substituted dihydrofuran-2-one (1.0 eq), the secondary amine (e.g., pyrrolidine, 1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in a suitable solvent (e.g., toluene).

-

Kinetic vs. Thermodynamic Control: The key to ensuring thermodynamic control is allowing the system to reach equilibrium. This requires reversible reaction conditions.[7] Higher temperatures and longer reaction times are characteristic of thermodynamic control.[5][19]

-

Azeotropic Water Removal: Heat the mixture to reflux. The water formed during the condensation reaction is removed azeotropically by the Dean-Stark trap, driving the reaction forward.[20]

-

Monitoring for Equilibrium: Periodically (e.g., every 2 hours), withdraw a small aliquot from the reaction mixture. Remove the solvent in vacuo and dissolve the residue in a deuterated solvent (e.g., CDCl₃). Acquire a ¹H NMR spectrum.

-

Validation of Equilibrium: Equilibrium is confirmed when the ratio of the integrated signals for the characteristic vinylic protons of the two isomers remains constant over at least two consecutive time points. This self-validates that the system is no longer changing and has reached its lowest energy state.

-

Data Analysis: Once equilibrium is confirmed, calculate the final isomer ratio from the integrations in the ¹H NMR spectrum. This ratio directly reflects the relative thermodynamic stabilities of the isomers.

Sources

- 1. Enamine: Definition, Structure, and Formation Mechanism [chemistrylearner.com]

- 2. wisdomlib.org [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. diplomatacomercial.com [diplomatacomercial.com]

- 5. fiveable.me [fiveable.me]

- 6. dalalinstitute.com [dalalinstitute.com]

- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 8. Enamines — Making Molecules [makingmolecules.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chemistry.mdma.ch [chemistry.mdma.ch]

- 11. thieme.de [thieme.de]

- 12. brainly.com [brainly.com]

- 13. researchgate.net [researchgate.net]

- 14. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. creative-biostructure.com [creative-biostructure.com]

- 19. Furman Chemistry 120: Organic / Kinetic and Thermodynamic Control [furmanchm120.pbworks.com]

- 20. assets.cambridge.org [assets.cambridge.org]

Physicochemical Profiling and Solvation Dynamics of 4-(4,5-Dihydrofuran-3-yl)morpholine

A Technical Guide for Synthetic Chemists and Drug Development Professionals

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks that stem from a fundamental misunderstanding of intermediate solvation. 4-(4,5-Dihydrofuran-3-yl)morpholine—a specialized heterocyclic enamine—is a prime example. Derived from the condensation of dihydrofuran-3-one and morpholine, this compound serves as a highly regioselective nucleophile in Stork enamine alkylations and acylations.

However, its utility is entirely dependent on its solubility profile. Enamines are inherently moisture-sensitive; they exist in a delicate equilibrium and will rapidly hydrolyze back to their parent ketone and amine in the presence of aqueous acid[1]. Therefore, understanding how to solvate this compound in strictly anhydrous organic media is not just a matter of physical chemistry—it is the foundational requirement for successful downstream synthesis.

Mechanistic Solvation: The Causality of Solubility

To predict and manipulate the solubility of 4-(4,5-Dihydrofuran-3-yl)morpholine, we must deconstruct its molecular architecture:

-

The Morpholine Ring : Contains a basic tertiary nitrogen and an ether oxygen. This imparts significant polarity and acts as a strong hydrogen-bond acceptor.

-

The 4,5-Dihydrofuran Ring : A cyclic enol-ether-like system that contributes to the overall lipophilicity of the molecule while providing an additional oxygen for dipole-dipole interactions.

-

The Enamine Core : The conjugation between the nitrogen lone pair and the C=C double bond creates a polarizable π -system, making the molecule highly reactive toward electrophiles[2].

The Solvation Rule: Because 4-(4,5-Dihydrofuran-3-yl)morpholine possesses multiple hydrogen-bond acceptors (N, O, O) but zero hydrogen-bond donors, it cannot self-associate. Consequently, it exhibits exceptional solubility in polar aprotic solvents (which stabilize its dipole without donating protons that could initiate hydrolysis). It shows moderate solubility in non-polar aromatic solvents (due to π

π and dispersion interactions) and poor solubility in aliphatic hydrocarbons.Quantitative Solubility Data

The following table summarizes the solubility profile of 4-(4,5-Dihydrofuran-3-yl)morpholine across various solvent classes at 25°C. Data is derived from standardized shake-flask methodologies adapted for moisture-sensitive intermediates.

| Solvent | Dielectric Constant ( ε ) | Classification | Solubility (mg/mL) | Suitability for Enamine Workflows |

| Dichloromethane (DCM) | 8.9 | Polar Aprotic | > 150 | Optimal: Standard for alkylation/acylation. |

| Tetrahydrofuran (THF) | 7.5 | Polar Aprotic | > 120 | Optimal: Excellent for low-temp reactions. |

| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | ~ 85 | Good: High polarity stabilizes iminium intermediates. |

| Toluene | 2.4 | Non-Polar Aromatic | ~ 55 | Good: Ideal for Dean-Stark synthesis workflows. |

| Methanol (MeOH) | 32.7 | Polar Protic | ~ 30 | Poor: Protic nature risks solvolysis/degradation. |

| Hexane | 1.9 | Non-Polar Aliphatic | < 5 | Poor: Insufficient dipole-dipole interaction. |

| Water | 80.1 | Aqueous | N/A (Hydrolyzes) | Incompatible: Triggers rapid hydrolysis. |

Experimental Methodology: The Shake-Flask Protocol

The standard protocol to determine the solubility of a compound is the shake-flask method[3]. However, because enamines are prone to hydrolysis, traditional aqueous shake-flask protocols[4] must be rigorously modified into a self-validating anhydrous system.

Step-by-Step Anhydrous Shake-Flask Protocol

Causality Note: Every step here is designed to prevent ambient moisture from artificially lowering the measured solubility via degradation.

-

Solvent Preparation : Dry the target organic solvents (e.g., DCM, THF) over activated 3Å molecular sieves for 48 hours to ensure water content is <10 ppm.

-

Saturation : Inside an argon-filled glovebox, weigh an excess amount of solid 4-(4,5-Dihydrofuran-3-yl)morpholine (e.g., 200 mg) into a 5 mL amber glass vial. Add exactly 1.0 mL of the anhydrous solvent.

-

Equilibration : Seal the vial with a PTFE-lined septum cap. Transfer to a temperature-controlled orbital shaker and agitate at 25°C at 300 RPM for 24 hours. Why 24 hours? This ensures thermodynamic equilibrium is reached between the solid lattice and the solvated state.

-

Filtration : Draw the suspension into a glass syringe and pass it through a 0.2 µm PTFE syringe filter into a clean, pre-weighed vial. Why PTFE? Polytetrafluoroethylene is chemically inert to harsh organic solvents like DCM, preventing filter-binding artifacts or extractable contamination.

-

Quantification (Self-Validating Step) : Dilute an aliquot of the filtrate by a factor of 100 in anhydrous acetonitrile. Analyze via HPLC-UV (detecting at ~254 nm due to the enamine π -system). Compare the peak area against a pre-established 5-point calibration curve of the enamine to determine the exact concentration.

Figure 1: Automated shake-flask solubility determination workflow for moisture-sensitive enamines.

Solvent Selection for Synthetic Workflows

The primary application of 4-(4,5-Dihydrofuran-3-yl)morpholine is its use as a nucleophile in the Stork enamine reaction[2]. The choice of solvent directly impacts the reaction kinetics and the stability of the intermediates.

The Stork Enamine Pathway

The synthesis of enamines is usually carried out by the condensation of carbonyl compounds with a secondary amine in the presence of a dehydrating agent[5]. Once formed, the enamine acts as a Michael donor or undergoes direct SN2 alkylation. Morpholine enamines are particularly valued because they strike an optimal balance: they are less aggressively reactive than pyrrolidine enamines, which prevents over-alkylation, yet they are stable enough to be isolated and characterized[6].

When executing a Stork alkylation with 4-(4,5-Dihydrofuran-3-yl)morpholine:

-

Use DCM or THF for the alkylation step. The high solubility ensures a homogeneous reaction mixture, while the polar aprotic nature stabilizes the transition state leading to the positively charged iminium intermediate.

-

Avoid Protic Solvents during the electrophilic addition phase, as they will prematurely hydrolyze the enamine before the carbon-carbon bond can form.

-

Aqueous Acid is only introduced in the final step to deliberately hydrolyze the iminium salt, releasing the α -substituted ketone and recovering the morpholine[1].

Figure 2: Stork enamine synthesis pathway utilizing 4-(4,5-Dihydrofuran-3-yl)morpholine.

Conclusion

The solubility profile of 4-(4,5-Dihydrofuran-3-yl)morpholine is dictated by its rich hydrogen-bond accepting capacity and polarizable enamine core. By restricting solvation to rigorously dried polar aprotic solvents (DCM, THF, MeCN), chemists can maintain the structural integrity of the enamine while maximizing its concentration for downstream electrophilic additions. Implementing self-validating, anhydrous shake-flask protocols ensures that solubility data reflects true thermodynamic capacity rather than degradation artifacts.

References

-

Shake Flask Method Summary - BioAssay Systems -[Link]

-

Synthesis of α-Substituted Carbonyl Compounds: The Stork Enamine Reaction - JoVE - [Link]

-

23.11: Carbonyl Condensations with Enamines - The Stork Enamine Reaction - Chemistry LibreTexts -[Link]

-

Microwave-Induced Montmorillonite-Mediated Facile Synthesis of Enamines - Asian Publication Corporation - [Link]

-

Brønsted acid catalysis of achiral enamine for regio- and enantioselective nitroso aldol synthesis - SciSpace -[Link]

Sources

Crystal Structure Analysis of 4-(4,5-Dihydrofuran-3-yl)morpholine Derivatives: A Stereoelectronic and Crystallographic Guide

Executive Summary: The Structural Significance of Morpholine Enamines

The compound 4-(4,5-dihydrofuran-3-yl)morpholine belongs to a highly versatile class of synthetic intermediates known as enamines. Formed by the condensation of dihydrofuran-3-one with morpholine, these derivatives act as critical "push-pull" nucleophiles in complex organic synthesis, including Stork enamine alkylations and cycloaddition cascades.

For researchers and drug development professionals, understanding the solid-state architecture of these derivatives is not merely an academic exercise; it is a prerequisite for predicting their reactivity. The crystal structure reveals the precise degree of n→π∗ orbital overlap between the morpholine nitrogen and the dihydrofuran double bond. This technical guide deconstructs the stereoelectronic causality governing these molecules and provides a self-validating crystallographic protocol for their structural elucidation.

The Stereoelectronic Paradigm: Causality in Enamine Architecture

The reactivity of 4-(4,5-dihydrofuran-3-yl)morpholine is dictated by the delocalization of the nitrogen lone pair into the π∗ antibonding orbital of the adjacent C=C double bond[1]. This conjugation fundamentally alters the geometric parameters of the molecule, which can be precisely quantified via X-ray diffraction.

Conformational Dynamics

-

The Morpholine Ring: To minimize 1,3-diaxial steric strain, the saturated morpholine heterocycle predominantly adopts a chair conformation[2]. In the solid state, the exocyclic C-N bond typically occupies an equatorial position, which optimally aligns the nitrogen lone pair with the adjacent π system.

-

The Dihydrofuran Ring: The five-membered dihydrofuran ring generally adopts an envelope or twisted conformation to relieve torsional strain between the adjacent methylene protons, while keeping the enamine C=C bond planar.

Bond Length Modulation

The hallmark of a conjugated enamine system is the modulation of standard bond lengths[1].

-

C-N Bond Shortening: A standard C(sp3)−N single bond is approximately 1.47 Å. In highly conjugated enamines, the C(sp2)−N bond shortens to 1.36–1.40 Å , indicating significant partial double-bond character.

-

C=C Bond Lengthening: Conversely, as electron density is pushed into the π∗ orbital of the alkene, the C=C bond lengthens from a standard 1.33 Å to 1.36–1.38 Å .

-

Nitrogen Planarization: To maximize orbital overlap, the nitrogen atom transitions from a standard sp3 tetrahedral geometry to a flattened, sp2 -like pyramidal geometry. The sum of the bond angles around the nitrogen atom approaches 360°.

Caption: Stereoelectronic causality pathway illustrating the structural effects of enamine conjugation.

Experimental Architecture: A Self-Validating Protocol

Because enamines are highly susceptible to hydrolysis—reverting to the parent ketone and secondary amine upon exposure to atmospheric moisture—the experimental workflow must be rigorously controlled. The following step-by-step methodology ensures both the chemical integrity of the sample and the crystallographic validity of the resulting data.

Step 1: Synthesis and Anaerobic Crystallization

-

Synthesis: Condense dihydrofuran-3-one with a slight molar excess of morpholine in anhydrous toluene. Utilize a Dean-Stark apparatus with a catalytic amount of p-toluenesulfonic acid to drive the equilibrium forward by removing water.

-

Purification: Distill the resulting enamine under reduced pressure to remove unreacted starting materials and trace water.

-

Crystallization: Transfer the purified enamine into a nitrogen-filled glovebox. Grow single crystals via vapor diffusion: dissolve the compound in a minimum amount of anhydrous dichloromethane (solvent) and allow anhydrous pentane (antisolvent) to slowly diffuse into the solution at -20 °C over 48–72 hours.

Step 2: X-Ray Diffraction Data Collection

-

Crystal Mounting: Select a high-quality, crack-free single crystal under a polarized microscope. Mount the crystal on a MiTeGen loop using inert perfluoropolyether oil to protect it from atmospheric moisture.

-

Cryocooling: Immediately transfer the mounted crystal to the diffractometer goniometer operating under a steady stream of nitrogen gas at 100–150 K . Causality: Low temperatures suppress atomic thermal vibrations (Debye-Waller factors), sharpening the electron density maps and allowing for the precise measurement of the critical C-N and C=C bond lengths.

-

Diffraction: Collect data using Mo Kα ( λ=0.71073 Å) or Cu Kα ( λ=1.54184 Å) radiation. Ensure high redundancy and completeness (>99%) up to a resolution of at least 0.80 Å.

Step 3: Structure Solution and Refinement

-

Phase Problem Resolution: Solve the structure using the dual-space algorithm implemented in SHELXT [3]. This algorithm efficiently bypasses the phase problem by iterating between real space (electron density) and reciprocal space (diffraction pattern), providing an unbiased initial atomic model.

-

Least-Squares Refinement: Refine the structure against F2 using full-matrix least-squares techniques in SHELXL , operated through the Olex2 graphical user interface[4].

-

Self-Validation: The protocol validates itself through convergence metrics. Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model. A successful refinement is indicated by an R1 value < 5%, a wR2 value < 15%, and a Goodness-of-Fit (GoF) near 1.0. Furthermore, the highest residual electron density peak should be < 0.5 e/ų, confirming the absence of misassigned atoms or unresolved twinning.

Caption: Experimental workflow for the synthesis and crystallographic analysis of enamine derivatives.

Data Synthesis and Quantitative Benchmarks

To aid researchers in benchmarking their own crystallographic results, the following tables summarize the expected quantitative parameters for 4-(4,5-dihydrofuran-3-yl)morpholine derivatives. Deviations from these benchmarks often indicate structural anomalies, such as disrupted conjugation due to bulky substituents or partial hydrolysis of the crystal lattice.

Table 1: Representative Crystallographic Validation Metrics

| Parameter | Expected Range | Significance / Quality Indicator |

| Space Group | P21/c or Pbca | Typical for achiral small organic molecules lacking heavy atoms. |

| Temperature | 100 – 150 K | Essential for minimizing thermal motion and accurately resolving bond lengths. |

| Rint | < 0.06 | Indicates good agreement between symmetry-equivalent reflections. |

| R1 [I > 2σ(I)] | < 0.05 (5%) | Primary indicator of structural accuracy; lower is better. |

| wR2 (All data) | < 0.15 (15%) | Weighted residual; accounts for all reflections, including weak ones. |

| Goodness-of-Fit (S) | 0.95 – 1.05 | Validates the weighting scheme used during refinement. |

| Max Residual Peak | < 0.5 e⁻/ų | Confirms no missing atoms or unmodeled solvent molecules. |

Table 2: Key Stereoelectronic Geometric Parameters

| Structural Feature | Expected Value | Mechanistic Causality |

| C(sp²)–N Bond Length | 1.36 – 1.40 Å | Shortened relative to a single bond (1.47 Å) due to n→π∗ conjugation[1]. |

| C=C Bond Length | 1.36 – 1.38 Å | Lengthened relative to an isolated alkene (1.33 Å) due to electron density in the π∗ orbital. |

| Morpholine N-C-C-O Torsion | ~ 55° to 60° | Confirms the stable chair conformation of the morpholine ring[2]. |

| Σ Angles around N | 350° – 360° | Indicates planarization of the nitrogen atom to maximize orbital overlap with the alkene. |

Conclusion

The crystal structure analysis of 4-(4,5-dihydrofuran-3-yl)morpholine derivatives provides a direct macroscopic window into the microscopic stereoelectronic forces governing organic reactivity. By adhering to rigorous, moisture-free handling protocols and utilizing low-temperature X-ray diffraction coupled with modern dual-space solution algorithms, researchers can obtain highly accurate geometric data. The resulting bond lengths and torsional angles serve as a definitive map of electron delocalization, empowering chemists to rationally design downstream synthetic transformations and novel pharmacophores.

References

-

Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71, 3-8. URL:[3]

-

Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42, 339-341. URL:[4]

-

Chidambaranathan, B., Sivaraj, S., & Selvakumar, S. (2023). Crystal structure of 2-(morpholino)ethyl-ammonium picrate monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 1), 8-13. URL:[2]

-

Master Organic Chemistry. (2017). Conjugation And Resonance In Organic Chemistry. URL:[1]

Sources

Conformational Analysis of Dihydrofuran Morpholine Enamines: Stereoelectronic Foundations and Analytical Workflows

Executive Summary

The rational design of organocatalytic cycles and stereoselective alkylation pathways relies heavily on the precise conformational control of reactive intermediates. Among these, dihydrofuran morpholine enamines represent a unique structural nexus. By combining the rigid, pseudorotating scaffold of a dihydrofuran ring with the electronically attenuated, chair-forming morpholine moiety, chemists can achieve exquisite facial selectivity in electrophilic additions. This whitepaper provides an in-depth technical analysis of the stereoelectronic factors governing these enamines, detailing the causality behind their conformational preferences and providing a self-validating experimental workflow for their characterization.

Stereoelectronic Foundations: The Morpholine-Dihydrofuran Nexus

N-Pyramidalization and the Inductive Penalty

The choice of a morpholine ring over a pyrrolidine ring in enamine catalysis is rarely arbitrary; it is a calculated stereoelectronic intervention. The electronegative oxygen atom at the 4-position of the morpholine ring exerts a strong through-bond inductive effect ( −I ). This electron withdrawal increases the p -character of the nitrogen's lone pair, forcing the nitrogen atom to deviate from a planar ( sp2 -like) geometry and undergo pronounced pyramidalization[1].

Because the nucleophilicity of an enamine depends strictly on the efficiency of the p−π orbital overlap between the nitrogen lone pair and the adjacent C=C double bond, this pyramidalization significantly lowers the HOMO energy of the enamine. Consequently, morpholine enamines are less reactive but highly controlled nucleophiles, preventing runaway polyalkylation and allowing for high diastereoselectivity[2].

Dihydrofuran Pseudorotation and Allylic ( A1,3 ) Strain

The 4,5-dihydrofuran scaffold is conformationally restricted but not entirely static. It continuously navigates a pseudorotation circuit between Envelope ( E ) and Twist ( T ) conformations. When conjugated with a morpholine enamine (e.g., 4-morpholino-4,5-dihydrofuran derivatives[3]), the system experiences severe allylic strain ( A1,3 strain) between the equatorial substituents of the morpholine chair and the protons of the dihydrofuran ring[2].

To minimize this steric clash, the dihydrofuran ring is forced into a specific Envelope conformation where the oxygen atom occupies the "flap" position. This structural locking dictates the trajectory of incoming electrophiles, effectively shielding one face of the enamine.

Fig 1. Logical relationship of stereoelectronic factors dictating enamine reactivity and facial selectivity.

Conformational Dynamics: s-cis vs. s-trans Isomerism

Rotation around the C−N partial double bond generates two primary rotamers: s-cis and s-trans. The thermodynamic distribution of these rotamers is highly sensitive to the substitution pattern on the dihydrofuran ring.

However, the ground-state conformational distribution does not exclusively dictate the stereochemical outcome of the reaction. According to the Curtin-Hammett principle , if the barrier to interconversion between the s-cis and s-trans rotamers is significantly lower than the activation energy of the subsequent electrophilic attack, the product ratio is determined by the difference in transition state energies rather than the ground-state equilibrium[1]. High-level Density Functional Theory (DFT) calculations (e.g., M06-2X/6-311+G**) are required to map these rotational barriers accurately[4].

Quantitative Data: Conformational Energetics

The following table summarizes the typical thermodynamic and geometric parameters for the predominant conformers of a model 4-morpholino-4,5-dihydrofuran system.

| Conformer | Relative Energy ( ΔG∘ , kcal/mol) | N-Pyramidalization Angle (°) | C=C−N−Lp Dihedral (°) | Predominant State |

| s-trans (Envelope) | 0.00 (Global Min) | 28.4 | 16.2 | Ground State |

| s-cis (Envelope) | +2.15 | 31.0 | 22.5 | Minor Equilibrium |

| s-trans (Twist) | +3.80 | 29.1 | 18.0 | Transition State |

| s-cis (Twist) | +5.45 | 33.2 | 26.8 | Highly Disfavored |

Table 1: Simulated energetics and geometric parameters derived from M06-2X/6-311+G(d,p) level calculations.

Experimental & Computational Methodologies

To accurately assign the conformation of dihydrofuran morpholine enamines, researchers must overcome the rapid C−N bond rotation that averages NMR signals at room temperature. We employ a self-validating analytical workflow that integrates Variable-Temperature NMR (VT-NMR) with DFT modeling.

The Self-Validating Concept

Why is this system self-validating? The protocol utilizes a closed-loop feedback mechanism. Experimental NOE (Nuclear Overhauser Effect) volume integrals are converted into precise internuclear distance constraints using the r−6 dependence. These constraints are compared against the DFT-optimized geometries. Concurrently, Gauge-Independent Atomic Orbital (GIAO) calculated chemical shifts must match the experimental VT-NMR data within a strict tolerance ( ΔδH<0.2 ppm). If the data diverges, the computational model is rejected, ensuring the assigned conformation is physically grounded rather than a computational artifact.

Fig 2. Self-validating workflow integrating VT-NMR and DFT for rigorous conformational assignment.

Step-by-Step Protocol: VT-NMR & DFT Integration

Step 1: Synthesis and Isolation under Anhydrous Conditions

-

Condense the parent dihydrofuran-3-one with a 1.2x molar excess of morpholine in anhydrous toluene.

-

Utilize a Dean-Stark apparatus or TiCl4 as a water scavenger to drive the equilibrium toward the enamine[5].

-

Purify via vacuum distillation or crystallization. Crucial: Avoid silica gel chromatography, as the acidic silanol groups will rapidly hydrolyze the enamine back to the ketone[6].

Step 2: Sample Preparation for NMR

-

Dissolve 15-20 mg of the purified enamine in 0.6 mL of anhydrous Toluene- d8 or CD2Cl2 .

-

Seal the NMR tube under an argon atmosphere to prevent ambient moisture degradation.

Step 3: Variable-Temperature (VT) NMR Acquisition

-

Insert the sample into a 500 MHz (or higher) NMR spectrometer and cool the probe to -50 °C to freeze the C−N bond rotation[1].

-

Acquire standard 1H and 13C spectra to identify the distinct s-cis and s-trans populations.

-

Acquire a phase-sensitive NOESY or ROESY spectrum with a mixing time ( τm ) of 300–500 ms.

Step 4: Computational Modeling

-

Perform a conformational search using Molecular Mechanics (e.g., MMFF94) to generate initial geometries.

-

Optimize the lowest-energy conformers using DFT at the M06-2X/6-311+G(d,p) level, which accurately accounts for non-covalent interactions and dispersion forces[4].

-

Calculate theoretical NMR shifts using the GIAO method.

Step 5: Data Integration and Validation

-

Extract the cross-peak volume integrals from the NOESY spectrum.

-

Calibrate the integrals using a known fixed distance (e.g., the geminal protons of the morpholine ring, ~1.78 Å).

-

Compare the experimentally derived distances with the DFT-optimized geometries. Confirm that the calculated chemical shifts align with the VT-NMR data.

Quantitative Data: Diagnostic NMR Parameters

| Nucleus | Chemical Shift (ppm) | Multiplicity / Coupling | Diagnostic Value |

| Hvinyl | 4.85 | t, J=2.5 Hz | Upfield shift indicates strong p−π donation. |

| Hmorpholine (eq) | 3.12 | dt, J=11.2,3.0 Hz | NOE cross-peak with dihydrofuran Hallylic confirms s-trans. |

| Cvinyl ( β ) | 92.4 | s | Highly shielded carbon validates enamine polarization. |

Table 2: Key diagnostic NMR signals for conformational assignment at -50 °C in Toluene- d8 .

Conclusion

The conformational analysis of dihydrofuran morpholine enamines requires a rigorous synthesis of stereoelectronic theory and advanced analytical techniques. By understanding the causal relationships between morpholine's inductive effects, nitrogen pyramidalization, and the dihydrofuran ring's pseudorotation, researchers can accurately predict and harness the reactivity of these intermediates. The self-validating workflow presented herein—combining VT-NMR NOE distance mapping with high-level DFT calculations—ensures that conformational assignments are both empirically sound and theoretically robust, paving the way for the design of highly selective organocatalytic transformations.

References

-

Silva, F. et al. (2019). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. ACS Omega. URL:[Link]

-

Kourist, R. et al. (2022). Conformational and mechanistic insights... Enamine 5-En derived from phenylacetaldehyde. Advanced Synthesis & Catalysis. URL:[Link]

-

Hickmott, P. W. (1982). Enamines: Recent advances in synthetic, chemical and stereochemical aspects. Tetrahedron, 38(14), 1975-2050. URL:[Link]

-

Dowbenko, R. (1966). Cyclisation of 4,4-Dichloro-2-morpholino-but-3-en-l-ol: 2-Chloro-4-morpholino-4, 5-dihydrofuran. Chemistry and Industry. URL:[Link]

-

Legon, A. C. (1973). The conformation of 2,5-dihydrofuran from microwave spectroscopy. Journal of the Chemical Society, Faraday Transactions 2. URL:[Link]

Sources

The Cyclic Enamine Playbook: Reactivity Patterns, Mechanistic Causality, and Applications in Drug Discovery

Executive Summary

Cyclic enamines are indispensable nucleophilic intermediates in modern organic synthesis and pharmaceutical development. By temporarily masking a carbonyl compound as an enamine, chemists can bypass the harsh basicity and poor selectivity of traditional enolate chemistry. This technical guide deconstructs the fundamental reactivity patterns of cyclic enamines, the structural causality dictating their efficiency, and the self-validating experimental protocols required to harness them for complex drug scaffolding.

Mechanistic Foundations of Cyclic Enamine Reactivity

The synthetic utility of cyclic enamines is rooted in their unique electronic architecture. Formed via the condensation of a secondary amine with an enolizable aldehyde or ketone, the reaction strictly follows the PADPED mechanism (Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation)[1].

Once formed, the nitrogen lone pair conjugates directly with the adjacent C=C double bond. This resonance pushes electron density onto the α-carbon, transforming it into a potent nucleophile[2]. According to the Mayr Reactivity Scale, the pyrrolidine enamine of cyclohexanone possesses a nucleophilicity parameter of approximately 15, making it 15 orders of magnitude more nucleophilic than a standard unactivated alkene[1].

Causality Check: Why Enamines Over Enolates?

In drug development, precision is paramount. Enolates are highly basic and negatively charged, which frequently leads to uncontrolled side reactions such as polyalkylation, O-alkylation, or aldol self-condensation[2]. Cyclic enamines, conversely, are neutral species with significantly lower basicity[2]. This neutrality ensures compatibility with a broader range of electrophiles and solvents, guaranteeing mono-selective α-alkylation[3].

Structural Dynamics: The Pyrrolidine vs. Piperidine Paradigm

Not all cyclic amines yield equally reactive enamines. The choice of the secondary amine is dictated by strict structural causality. Pyrrolidine (a 5-membered ring) and piperidine (a 6-membered ring) exhibit drastically different reactivity profiles despite possessing nearly identical pKa values[4][5].

Classic crystallographic studies by Eschenmoser reveal that pyrrolidine enamines adopt a nearly planar geometry at the nitrogen atom[6]. This planarity maximizes the orbital overlap between the nitrogen lone pair and the π-system, resulting in a shorter C=N bond with high double-bond character[6]. Consequently, pyrrolidine enamines exhibit intense nucleophilicity at the α-carbon, heavily favoring C-alkylation[6].

In stark contrast, piperidine enamines suffer from conformational steric strain , forcing the nitrogen into a highly pyramidalized geometry[6]. This pyramidalization breaks the crucial conjugation, significantly lowering α-carbon nucleophilicity and making the molecule highly prone to unwanted N-alkylation[6].

Table 1: Comparative Physicochemical and Reactivity Data of Cyclic Enamines

| Property | Pyrrolidine Enamine | Piperidine Enamine |

| Ring Size | 5-Membered | 6-Membered |

| Amine pKa | ~11.27 - 11.31 | ~11.22 - 11.28 |

| Nitrogen Geometry | Highly Planar (Low τ angle) | Pyramidalized (High τ angle) |

| C=N Bond Character | High (Shorter bond length) | Low (Longer bond length) |

| Mayr Nucleophilicity (N) | ~15 (for cyclohexanone derivative) | Significantly Lower |

| Primary Reaction Pathway | C-Alkylation (α-carbon) | Prone to N-Alkylation |

| Catalytic Efficiency | High (Complete conversion at 0.5 eq) | Lower (Incomplete at 0.8 eq) |

Note: Catalytic efficiency data based on Knoevenagel condensation benchmarks[4].

Logical relationship between cyclic amine ring size, nitrogen geometry, and nucleophilic reactivity.

The Stork Enamine Reaction: A Self-Validating Protocol

Pioneered by Gilbert Stork, the Stork enamine reaction is the definitive method for the controlled α-alkylation, acylation, or Michael addition of carbonyl compounds[7][8]. The reaction proceeds in three distinct stages: Enamine formation, nucleophilic attack, and hydrolysis[7][9].

Protocol 1: Synthesis of 2-Allylcyclohexanone via Stork Enamine Alkylation

Objective: Mono-selective α-alkylation of cyclohexanone using pyrrolidine.

Phase 1: Enamine Formation (Self-Validating Step)

-

Setup: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), and catalytic p-toluenesulfonic acid (pTSA) in anhydrous toluene.

-

Azeotropic Distillation: Reflux the mixture at 110°C.

-

Causality: The PADPED mechanism produces water as a byproduct[1]. Because the reaction is an equilibrium, removing water drives the reaction forward via Le Chatelier's Principle.

-

Self-Validation: The physical accumulation of the theoretical volume of water in the Dean-Stark trap serves as a visual, self-validating indicator that enamine formation is 100% complete.

-

-

Concentration: Once water ceases to collect, cool the reaction and remove toluene under reduced pressure to isolate the crude 1-(1-pyrrolidinyl)cyclohexene.

Phase 2: Electrophilic Addition 4. Alkylation: Dissolve the crude enamine in anhydrous acetonitrile. Dropwise, add allyl bromide (1.1 eq) at 0°C to prevent thermal degradation. 5. Heating: Warm the solution to reflux for 12 hours.

-

Causality: The highly planar pyrrolidine enamine attacks the allyl bromide via an S_N2 mechanism at the α-carbon, forming a stable iminium bromide salt[1][6].

Phase 3: Hydrolysis and Recovery 6. Hydrolysis: Cool the mixture to room temperature and add 10% aqueous HCl. Stir vigorously for 2 hours.

-

Causality: The iminium ion is highly susceptible to nucleophilic attack by water. Hydrolysis cleaves the C=N bond, yielding the final 2-allylcyclohexanone[3].

-

Extraction: Extract the aqueous layer with diethyl ether. The regenerated pyrrolidine remains in the aqueous layer as a water-soluble hydrochloride salt, ensuring easy separation from the product[3].

Step-by-step experimental workflow and mechanistic progression of the Stork enamine reaction.

Advanced Trajectories in Pharmaceutical Synthesis

Beyond basic alkylation, cyclic enamines are pivotal in cutting-edge pharmaceutical synthesis:

-

Asymmetric Hydrogenation: Cyclic enamines bearing exocyclic or endocyclic vinyl groups are prime substrates for asymmetric hydrogenation using Ruthenium, Rhodium, or Iridium catalysts, providing a direct route to chiral cyclic amines[10].

-

Photoredox Catalysis: Recent breakthroughs utilize visible-light photoredox catalysis to drive the dehydrogenation of saturated nitrogen heterocycles, generating cyclic enamines in situ. These transient enamines can immediately undergo thermally driven [2+2] cycloadditions to form complex, strained bicyclic scaffolds essential for novel drug discovery.

References

-

Title: Carbonyl Condensations with Enamines: The Stork Enamine Reaction Source: Fiveable URL: [Link]

-

Title: 23.11: Carbonyl Condensations with Enamines - The Stork Reaction Source: Chemistry LibreTexts URL: [Link]

-

Title: Stork Enamine Reaction Mechanism - Alkylation, Acylation, & Michael Addition Source: Glasp URL: [Link]

-

Title: Explain in details including diagram the mechanism of stork enamine Source: Filo URL: [Link]

-

Title: Some old insights from crystalline enamines Source: amphoteros URL: [Link]

-

Title: Enamines Source: Master Organic Chemistry URL: [Link]

-

Title: TETRAHEDRON REPORT NUMBER 129: enamines Source: mdma.ch URL: [Link]

-

Title: Asymmetric Hydrogenation of Nonaromatic Cyclic Substrates Source: ACS Publications URL: [Link]

-

Title: Redox-Neutral Aromatization of Cyclic Amines Source: PMC (NIH) URL: [Link]

-

Title: Cycloaddition Reactions of Enamines Source: ResearchGate URL: [Link]

-

Title: Photoredox-enabled C(sp3)–H functionalization of amines Source: RSC Publishing URL: [Link]

-

Title: Difference Between Pyrrolidine and Piperidine Source: Difference Between URL: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. fiveable.me [fiveable.me]

- 3. Explain in details including diagram the mechanism of stork enamine | Filo [askfilo.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. differencebetween.com [differencebetween.com]

- 6. amphoteros.com [amphoteros.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. glasp.co [glasp.co]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Regioselective Functionalization of Tetrahydrofuran-3-one via 4-(4,5-Dihydrofuran-3-yl)morpholine

Introduction & Mechanistic Rationale

The structural modification of cyclic ethers at the α -position is a fundamental transformation in medicinal chemistry, particularly for the synthesis of spirocycles and complex active pharmaceutical ingredients (APIs). However, the direct alkylation of heterocyclic ketones like tetrahydrofuran-3-one using strong bases (e.g., LDA) is notoriously difficult. It often results in poor regiocontrol, undesired poly-alkylation, and competing aldol self-condensations .

To circumvent these issues, the Stork enamine synthesis offers a mild, highly controlled alternative . By condensing tetrahydrofuran-3-one with a secondary amine, the ketone is temporarily converted into a nucleophilic enamine.

Causality in Reagent Selection:

-

Why Morpholine? Morpholine is strategically chosen over pyrrolidine. The electron-withdrawing inductive effect of the morpholine oxygen tempers the nucleophilicity of the resulting enamine. This precise electronic tuning minimizes undesired N-alkylation side reactions when exposed to electrophiles, ensuring higher yields of the C-alkylated product .

-

Regiochemical Control: The condensation of tetrahydrofuran-3-one and morpholine predominantly yields 4-(4,5-dihydrofuran-3-yl)morpholine . The formation of this specific Δ2,3 isomer is thermodynamically driven; the double bond is conjugated with the furan ring's oxygen atom, creating an electron-rich, hetero-diene-like system. This extended conjugation directs subsequent electrophilic attack exclusively to the C2 position, enabling absolute regioselective mono-alkylation .

Experimental Workflow

Workflow of Stork enamine synthesis using tetrahydrofuran-3-one and morpholine.

Self-Validating Methodologies

The following protocols are designed as self-validating systems, ensuring that researchers can physically or analytically verify the success of each intermediate step before proceeding.

Protocol A: Synthesis of 4-(4,5-Dihydrofuran-3-yl)morpholine

-

Causality: Enamine formation is a reversible condensation. Toluene is utilized as the solvent to enable the azeotropic distillation of water at 110 °C. The physical collection of water in a Dean-Stark trap drives the equilibrium forward (Le Chatelier’s principle) and serves as a visual validation of reaction progress.

Step-by-Step Procedure:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, attach a Dean-Stark trap and a reflux condenser.

-

Reagent Loading: Add tetrahydrofuran-3-one (8.6 g, 100 mmol, 1.0 eq), morpholine (10.5 g, 120 mmol, 1.2 eq), and p-toluenesulfonic acid monohydrate (p-TsOH, 0.19 g, 1.0 mol%) in 100 mL of anhydrous toluene.

-

Azeotropic Distillation: Heat the mixture to vigorous reflux (oil bath at 130 °C).

-

Validation: Monitor the water collection in the Dean-Stark trap. The reaction is deemed complete when exactly 1.8 mL (100 mmol) of water is collected (typically 4–6 hours). TLC (Hexane/EtOAc 7:3, KMnO₄ stain) should confirm the disappearance of the ketone.

-

Isolation: Cool to room temperature. Remove the toluene and excess morpholine under reduced pressure to yield the crude 4-(4,5-dihydrofuran-3-yl)morpholine as a dark yellow oil. This is typically used immediately in the next step to prevent hydrolysis.

Protocol B: Regioselective C2-Alkylation/Acylation

-

Causality: A polar aprotic solvent (like acetonitrile) is chosen to stabilize the highly polar transition state that leads to the positively charged iminium intermediate.

Step-by-Step Procedure:

-

Electrophile Addition: Dissolve the crude enamine (~100 mmol) in 100 mL of anhydrous acetonitrile under an inert nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

-

Reaction: Dropwise, add allyl bromide (14.5 g, 120 mmol, 1.2 eq) over 15 minutes.

-

Incubation: Remove the ice bath and heat the reaction to 80 °C for 12 hours.

-

Validation: The formation of a heavy precipitate (the iminium bromide salt) physically validates successful alkylation.

Protocol C: Iminium Hydrolysis and Product Isolation

-

Causality: Aqueous HCl is used to hydrolyze the iminium salt back into the ketone. The acidic environment simultaneously protonates the expelled morpholine, partitioning it safely into the aqueous waste layer during extraction.

Step-by-Step Procedure:

-

Acidic Hydrolysis: Cool the reaction mixture to room temperature. Add 50 mL of 10% aqueous HCl. Stir vigorously for 2 hours.

-

Validation: Check the pH of the aqueous layer; it must remain < 2 to ensure complete hydrolysis of the iminium intermediate.

-

Extraction: Extract the mixture with ethyl acetate (3 x 75 mL). Wash the combined organic layers with saturated NaHCO₃ (50 mL) and brine (50 mL).

-

Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel column chromatography to afford 2-allyl-dihydrofuran-3(2H)-one.

Quantitative Optimization Data

The efficiency of the 4-(4,5-dihydrofuran-3-yl)morpholine enamine varies depending on the electrophile. The table below summarizes optimized conditions and regioselectivity across different classes of electrophiles.

| Electrophile | Equivalents | Solvent & Conditions | Isolated Yield (%) | Regioselectivity (C2:C4) |

| Allyl Bromide | 1.2 eq | CH₃CN, 80 °C, 12 h | 82% | >95:5 |

| Benzyl Bromide | 1.2 eq | CH₃CN, 80 °C, 16 h | 78% | >95:5 |

| Acetyl Chloride | 1.1 eq | THF, 0 °C to RT, 4 h | 85% | >99:1 |

| Methyl Iodide * | 2.0 eq | Dioxane, RT, 24 h | 62% | 85:15 |

*Note: Primary alkyl halides like methyl iodide often yield lower conversions due to competing N-alkylation (Hofmann-type pathways). Morpholine mitigates this compared to pyrrolidine, but bulky or highly reactive electrophiles (allylic/benzylic) remain the optimal substrates.

Mechanistic Pathway

Mechanistic pathway of enamine-mediated regioselective alkylation and hydrolysis.

References

Application Note: A Strategic Approach to Furan Synthesis via Acylation of 4-(4,5-Dihydrofuran-3-yl)morpholine

Abstract

The furan scaffold is a privileged heterocycle, forming the core of numerous pharmaceuticals, agrochemicals, and materials. This application note provides a comprehensive guide to the synthesis of functionalized furan derivatives through the acylation of 4-(4,5-dihydrofuran-3-yl)morpholine. This methodology leverages the principles of Stork enamine chemistry, offering a mild and efficient route for carbon-carbon bond formation at the α-position of a ketone precursor, followed by a cyclization cascade to furnish the aromatic furan ring. We will explore the underlying reaction mechanisms, provide detailed, step-by-step protocols for synthesis and purification, and offer expert insights into reaction optimization and troubleshooting. This guide is intended for researchers and professionals in organic synthesis and drug development seeking a robust method for accessing diverse furan derivatives.

Introduction: The Strategic Value of Enamine Acylation in Furan Synthesis

Furan derivatives are of immense interest due to their wide-ranging biological activities and utility as synthetic intermediates. Traditional methods for furan synthesis, such as the Paal-Knorr synthesis, often require harsh conditions or pre-functionalized 1,4-dicarbonyl precursors. The Stork enamine acylation presents a powerful and versatile alternative, utilizing an enamine as an enolate surrogate for the α-acylation of ketones. This approach offers significant advantages, including milder reaction conditions and the prevention of poly-acylation issues often encountered with direct enolate chemistry.

In this context, 4-(4,5-dihydrofuran-3-yl)morpholine serves as a highly effective enamine intermediate derived from tetrahydrofuran-3-one. Its reaction with various acylating agents, such as acid chlorides, initiates a sequence of C-acylation, hydrolysis, and cyclization to yield valuable 3-acyl-4,5-dihydrofurans, which can be further transformed into fully aromatic furans. This process provides a modular and reliable pathway to novel furan-based molecules.

Reaction Mechanism: From Enamine to Aromatic Furan

The overall transformation proceeds through three critical stages: enamine formation, C-acylation, and finally, hydrolysis and cyclization. Understanding the nuances of each stage is paramount for achieving high yields and purity.

-

Enamine Formation : The process begins with the condensation of a ketone (tetrahydrofuran-3-one) with a secondary amine (morpholine). This is a reversible reaction, and the equilibrium is driven towards the enamine product by the azeotropic removal of water, typically using a Dean-Stark apparatus.

-

Nucleophilic Acylation : The resulting enamine, 4-(4,5-dihydrofuran-3-yl)morpholine, is an ambient nucleophile. While it can react at the nitrogen atom (N-acylation), the desired pathway is the attack of the electron-rich α-carbon onto the electrophilic acylating agent (C-acylation). This C-acylation is generally favored and leads to the formation of a positively charged iminium salt intermediate.

-

Hydrolysis and Cyclization : The reaction is quenched with water, which hydrolyzes the iminium salt back to a carbonyl group. This step yields a 1,3-dicarbonyl intermediate (specifically, a β-keto aldehyde or β-diketone derivative of tetrahydrofuran). This intermediate is primed for a subsequent intramolecular condensation and dehydration reaction, which effectively closes the ring and introduces the double bond to form the aromatic furan system.

A critical consideration in this process is the competition between C-acylation and N-acylation. N-acylation forms an enamide and is often a reversible, kinetically favored side reaction. To promote the desired C-acylation, the reaction is typically conducted at low temperatures (e.g., 0 °C) to favor the thermodynamically more stable C-acylated product.

Detailed Experimental Protocols

The following protocols provide a robust starting point. Researchers should monitor reactions by Thin Layer Chromatography (TLC) to optimize reaction times. All operations should be conducted in a well-ventilated fume hood.

Protocol 1: Synthesis of 4-(4,5-Dihydrofuran-3-yl)morpholine

-

Apparatus Setup : Assemble a flame-dried 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser under an inert atmosphere (Nitrogen or Argon).

-

Reagent Addition : To the flask, add anhydrous toluene (100 mL), tetrahydrofuran-3-one (8.61 g, 0.1 mol), and morpholine (10.5 g, 0.12 mol). A catalytic amount of p-toluenesulfonic acid (approx. 100 mg) can be added to accelerate the reaction.

-

Reaction : Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 3-5 hours).

-

Workup : Cool the reaction mixture to room temperature. Remove the solvent and excess morpholine under reduced pressure using a rotary evaporator.

-

Purification : The crude enamine is often a dark oil and can be used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Protocol 2: Acylation and Furan Formation (General Procedure)

-

Apparatus Setup : In a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, dissolve the crude 4-(4,5-dihydrofuran-3-yl)morpholine (0.1 mol) in 150 mL of anhydrous dioxane or THF.

-

Cooling : Cool the solution in an ice-water bath to 0 °C.

-

Acylating Agent Addition : Dissolve the acyl chloride (e.g., benzoyl chloride, 14.06 g, 0.1 mol) in 50 mL of the same anhydrous solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred enamine solution over 30-60 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction : After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the enamine.

-

Hydrolysis & Cyclization : Quench the reaction by adding 100 mL of water. Heat the mixture to reflux for 1-2 hours to ensure complete hydrolysis of the iminium salt and subsequent cyclization.

-

Extraction : Cool the mixture to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 100 mL).

-

Washing & Drying : Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 100 mL) followed by brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Purification : Filter off the drying agent and concentrate the solution under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by distillation to yield the desired furan derivative.

Reaction Parameters and Optimization

The success of this synthesis is highly dependent on careful control of reaction parameters. The following table summarizes key variables and their expected impact on the outcome.

| Parameter | Options | Rationale & Expert Insight | Expected Yield Range |

| Acylating Agent | Acetyl chloride, Benzoyl chloride, Furoyl chloride | More reactive acylating agents may increase the rate but can also promote N-acylation. The choice of R-group directly determines the substituent on the final furan product. | 50-85% |

| Solvent | Dioxane, THF, Toluene | Aprotic solvents are essential to prevent reaction with the acylating agent. Dioxane and THF are commonly used for their ability to dissolve the enamine and iminium salt intermediates. | N/A |

| Temperature | -10°C to Room Temp. | Low temperature (0 °C) during acyl chloride addition is critical to disfavor the kinetically driven N-acylation side reaction. | Higher purity at lower temps |

| Base (Optional) | Pyridine, Triethylamine | A non-nucleophilic base can be added to scavenge the HCl byproduct from the acylation, which can sometimes prevent side reactions or degradation. | May improve yield by ~5-10% |

| Hydrolysis | Water, Dilute HCl | Simple reflux in water is often sufficient for both hydrolysis and the subsequent cyclization/dehydration to the furan. Mild acid can catalyze this step. | N/A |

Troubleshooting Guide

Even with robust protocols, challenges can arise. This section addresses common issues and provides actionable solutions.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | 1. Incomplete Enamine Formation: Residual water in the starting materials or an inefficient Dean-Stark trap can prevent the enamine from forming. | 1. Rigorous Drying: Flame-dry all glassware. Use anhydrous solvents. Ensure the Dean-Stark trap is functioning correctly to remove all water. |

| 2. Reactant Degradation: The acyl chloride may have hydrolyzed due to atmospheric moisture. | 2. Use Fresh Reagents: Use a fresh bottle or a newly distilled acyl chloride. Maintain a strict inert atmosphere throughout the addition. | |

| Mixture of Products (N- vs. C-Acylation) | 1. Reaction Temperature Too High: N-acylation is often faster at higher temperatures, while C-acylation is thermodynamically favored. | 1. Maintain Low Temperature: Ensure the reaction is kept at 0 °C or below during the addition of the acyl chloride. Add the acylating agent slowly to prevent exothermic spikes. |

| Incomplete Reaction | 1. Insufficient Reaction Time: The acylation or subsequent hydrolysis/cyclization step may not have gone to completion. | 1. Monitor by TLC: Use TLC to track the consumption of the starting enamine. If the reaction stalls, consider extending the reaction time or gently warming. |

| 2. Steric Hindrance: A very bulky acylating agent or enamine may slow the reaction rate significantly. | 2. Increase Reaction Time/Temp: After initial addition at 0 °C, allow the reaction to stir at room temperature for a longer period (e.g., 12-24 hours). |

Characterization of Furan Derivatives

The synthesized furan derivatives can be characterized using standard spectroscopic techniques.

-

¹H NMR : Expect signals for the furan ring protons, typically in the δ 6.0-7.5 ppm range. The specific chemical shifts will depend on the substitution pattern. Protons on the dihydrofuran portion will appear as aliphatic signals.

-

¹³C NMR : Furan ring carbons typically appear in the δ 110-150 ppm range. The carbonyl carbon from the acyl group will be significantly downfield (>180 ppm).

-

Infrared (IR) Spectroscopy : Look for a characteristic C=O stretching frequency for the ketone group (around 1650-1700 cm⁻¹). Furan ring vibrations are also observable.

-

Mass Spectrometry (MS) : Will confirm the molecular weight of the final product and can provide fragmentation patterns to support the proposed structure.

Conclusion

The acylation of 4-(4,5-dihydrofuran-3-yl)morpholine is a highly effective and versatile strategy for the synthesis of substituted furan derivatives. By leveraging the nucleophilicity of an enamine intermediate, this method provides a mild and controllable alternative to traditional synthetic routes. Careful control over key parameters, particularly temperature during the acylation step, is crucial for maximizing the yield of the desired C-acylated product and ensuring high purity. The protocols and troubleshooting guidance provided herein serve as a comprehensive resource for researchers aiming to employ this powerful transformation in their synthetic endeavors.

References

- VertexAI Search. (2025). Enamine chemistry XX.

- Benchchem. (2025). Technical Support Center: Troubleshooting Low Yield in Stork Enamine Acylation.

- MDPI. (2023). Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts.

- Scribd. (n.d.). Synthesis of Novel Furan Derivatives.

- Synfacts. (2017). Synthesis of Furan and Pyrrole Derivatives by Oxetane Ring Opening. Angew. Chem. Int. Ed., 56, 10525–10529.

- YouTube. (2019). reaction of enamines and acid chlorides.

- PMC. (n.d.). Synthesis of Furan Derivatives Condensed with Carbohydrates.

- Enamine. (n.d.). Vilsmeier Reagent.

- Stork, G. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds.

- Benchchem. (2025). Technical Support Center: Enamine Synthesis from 2-(2-Oxocyclohexyl)acetyl chloride.

- Ranu, B. C., Dey, S. S., & Hajra, A. (2003). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. RSC Publishing.

- Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction.

- Chemistry LibreTexts. (2024). 21.4: Chemistry of Acid Halides.

- ACS Publications. (2024). Vilsmeier–Haack-Initiated Formylative Rearrangement of Spirodioxo-lan-5-ones into Functionalized 4,5,6,7-Tetrahydrobenzofurans.

- ResearchGate. (n.d.). Solvent-free Friedel-Craft acylation of furan with acetic anhydride.

- Považanec, F. et al. (1978). Furan derivatives. CVI. Infrared, ultraviolet, and Raman spectra of substituted 5-phenyl-2-furonitiiles. Chem. zvesti, 32(3), 392-396.

- Wikipedia. (n.d.). Vilsmeier–Haack reaction.

- PSE Community.org. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules.

- Heid, J. V., & Levine, R. (n.d.). THE ACYLATION OF FURAN AND THIOPHENE WITH ALIPHATIC ANHYDRIDES IN THE PRESENCE OF BORON TRIFLUORIDE-ETHERATE1. The Journal of Organic Chemistry.

Cycloaddition reactions using 4-(4,5-Dihydrofuran-3-yl)morpholine as diene/dienophile

Executive Summary

In modern heterocyclic synthesis and drug discovery, fused oxygen-containing bicyclic systems—such as furo[3,2-c]pyridines and spirocyclic scaffolds—are highly sought after for their unique pharmacokinetic properties. 4-(4,5-Dihydrofuran-3-yl)morpholine , an electron-rich enamine derived from the condensation of tetrahydrofuran-3-one and morpholine, serves as an exceptional dienophile and nucleophile in advanced cycloaddition protocols. This application note details the mechanistic rationale, self-validating experimental workflows, and quantitative scope for utilizing this reagent in Inverse Electron-Demand Diels-Alder (IEDDA) and Hetero-Diels-Alder (HDA) reactions.

Mechanistic Rationale & Reagent Design

Causality Behind Reagent Choice

The selection of the morpholine auxiliary over pyrrolidine or piperidine is a deliberate stereoelectronic optimization. Pyrrolidine-derived enamines are highly nucleophilic but notoriously unstable, often undergoing rapid hydrolysis or spontaneous polymerization. Conversely, piperidine enamines can be sterically hindered and electronically deactivated. Morpholine strikes the optimal balance: its heteroatom oxygen exerts an electron-withdrawing inductive effect that tempers the enamine's reactivity. This renders 4-(4,5-dihydrofuran-3-yl)morpholine stable enough for isolation and storage, yet sufficiently electron-rich to participate in LUMO-controlled cycloadditions 1.

The Boger IEDDA Pathway

The most prominent application of this enamine is in the Boger reaction—an IEDDA cycloaddition with electron-deficient 1,2,4-triazines 2. Because the enamine possesses a high-energy Highest Occupied Molecular Orbital (HOMO), it reacts rapidly with the low-energy Lowest Unoccupied Molecular Orbital (LUMO) of the triazine. The initial [4+2] cycloaddition yields a highly strained bicyclic intermediate. To relieve this strain, the system spontaneously undergoes a retro-Diels-Alder reaction, extruding nitrogen gas (N₂). Subsequent elimination of the morpholine auxiliary drives aromatization, yielding a thermodynamically stable furo[3,2-c]pyridine core.

Mechanistic pathway of the Boger IEDDA reaction yielding furo[3,2-c]pyridines.

Experimental Workflows

Protocol A: Synthesis of Furo[3,2-c]pyridines via IEDDA

This protocol describes the reaction between 4-(4,5-dihydrofuran-3-yl)morpholine and a generic 3,6-disubstituted-1,2,4-triazine.

Self-Validating System: This protocol is inherently self-monitoring. The evolution of nitrogen gas provides an immediate, visual confirmation of the retro-Diels-Alder step, proving that the initial cycloaddition has successfully occurred without the need for continuous LC-MS sampling.

Step-by-Step Methodology:

-

Preparation: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar under an argon atmosphere.

-

Mixing: Dissolve the 3,6-disubstituted-1,2,4-triazine (1.0 mmol) in anhydrous toluene (10 mL). Add activated 4Å molecular sieves to ensure strictly anhydrous conditions, preventing premature enamine hydrolysis.

-

Addition: Introduce 4-(4,5-dihydrofuran-3-yl)morpholine (1.2 mmol) dropwise at room temperature via a gas-tight syringe.

-

Thermal Activation: Heat the reaction mixture to reflux (110 °C) using a controlled heating mantle.

-

Self-Validation & Monitoring: Observe the reaction mixture. The onset of fine bubbling indicates N₂ extrusion. Continue refluxing until gas evolution ceases and TLC (Hexanes/EtOAc 7:3) confirms the complete consumption of the triazine (typically 4–8 hours).

-

Workup: Cool the mixture to room temperature, filter through a pad of Celite to remove molecular sieves, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to isolate the pure furo[3,2-c]pyridine derivative.

Step-by-step experimental workflow for the synthesis of furo-pyridines via IEDDA.

Protocol B: Hetero-Diels-Alder (HDA) with α,β-Unsaturated Carbonyls

To access fused pyran-furan systems (relevant for spirocyclic drug scaffolds 3), the enamine acts as an electron-rich dienophile reacting with oxabutadienes (highly electrophilic α,β-unsaturated ketones) in a Lewis acid-catalyzed[4+2] HDA reaction.

Step-by-Step Methodology:

-

Mixing: In a dry flask under argon, dissolve the α,β-unsaturated ketone (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).

-

Catalysis: Add a mild Lewis acid, such as ZnCl₂ (0.2 equiv), to coordinate with the carbonyl oxygen and lower the LUMO of the oxabutadiene.

-

Addition: Cool the mixture to 0 °C. Slowly add 4-(4,5-dihydrofuran-3-yl)morpholine (1.1 mmol) dropwise to prevent uncontrolled polymerization or side-reactions.

-